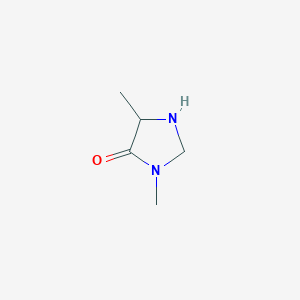

3,5-dimethylimidazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-5(8)7(2)3-6-4/h4,6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZBJFGUILDYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82044-01-7 | |

| Record name | 3,5-dimethylimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethylimidazolidin 4 One and Its Derivatives

Classical Synthetic Approaches to the Imidazolidin-4-one (B167674) Core

Traditional methods for constructing the imidazolidin-4-one ring have long been established, relying on fundamental organic reactions. These approaches are valued for their reliability and the use of readily available starting materials.

One of the most direct and widely used methods for synthesizing the imidazolidin-4-one core is the condensation reaction between an α-amino acid amide and a carbonyl compound, such as an aldehyde or a ketone. researchgate.netwikipedia.org This reaction proceeds through the initial formation of a hemiaminal intermediate, which subsequently undergoes intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the iminium ion, followed by dehydration to yield the final five-membered ring. wikipedia.org The reaction is typically driven to completion by the removal of water. wikipedia.org

For instance, the synthesis of 1,5-dimethylimidazolidin-4-one is achieved through the cyclization of 2-(methylamino)propanamide (B1601344) with formaldehyde (B43269). clockss.org This reaction can, however, lead to an equilibrium mixture including the N-hydroxymethylated by-product, 3-(hydroxymethyl)-1,5-dimethylimidazolidin-4-one. clockss.org The reaction conditions can be tuned, often using acidic or basic catalysis, to favor the formation of the desired cyclic product. researchgate.net This versatile method allows for the introduction of substituents at various positions of the imidazolidin-4-one ring by selecting appropriately substituted amino amides and carbonyl compounds. researchgate.net

| Amino Acid Amide | Carbonyl Compound | Key Conditions | Product | Yield |

|---|---|---|---|---|

| N-substituted α-amino amides | Aldehydes | Solvent-free, thermal heating or microwave | Substituted imidazolidin-4-ones | Good |

| Glycinamide (B1583983) derivatives | Carbonyl compounds | Acidic or basic conditions | 4-imidazolidinones | Variable |

| 2-(Methylamino)propanamide | Formaldehyde | Not specified | 1,5-Dimethylimidazolidin-4-one | Not specified |

Cycloaddition and annulation reactions provide powerful and convergent pathways to the imidazolidin-4-one skeleton. These methods involve the formation of multiple bonds in a single step, often with high stereocontrol. A notable example is the [3+2] cycloaddition reaction, which can be employed to construct the five-membered ring system. organic-chemistry.org For instance, a palladium-catalyzed diastereoselective and enantioselective [3+2] cycloaddition between 5-vinyloxazolidine-2,4-diones and electrophilic imines has been developed to afford highly functionalized 4-imidazolidinones. organic-chemistry.org

Redox-annulation represents another sophisticated strategy. This approach can be used for the synthesis of polycyclic imidazolidinones through the reaction of cyclic secondary amines with α-ketoamides. acs.org These transformations are efficiently catalyzed by benzoic acid and proceed via a redox-neutral mechanism where an amine α-C–H bond is replaced by a C–N bond during the formation of the five-membered ring. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| [3+2] Cycloaddition | 5-Vinyloxazolidine-2,4-diones and Imines | Palladium catalysis | Diastereo- and enantioselective |

| Redox-Annulation | Cyclic amines and α-Ketoamides | Benzoic acid | Forms polycyclic systems |

Dehydrogenative or oxidative cyclization methods offer an alternative route that involves the formation of the heterocyclic ring through an intramolecular C-N bond formation coupled with the removal of hydrogen. A method has been developed for the synthesis of imidazolidin-4-ones from N-acyl dipeptide esters. acs.org This reaction proceeds under mild conditions using tert-butyl hydroperoxide as the oxidant and potassium iodide as the catalyst. acs.org

More recently, palladium-catalyzed dehydrogenative C–H cyclization has emerged as a powerful tool. For example, the synthesis of isoindolinone derivatives, which share structural similarities, has been achieved through an intramolecular Pd-catalyzed dehydrogenative C(sp³)–H amidation. nih.gov This type of strategy, which can proceed without the need for stoichiometric oxidants, highlights an atom-economical approach to forming the cyclic amide structure. acs.orgnih.gov

| Precursor | Catalyst/Oxidant | Key Conditions | Product Type |

|---|---|---|---|

| N-acyl dipeptide esters | Potassium iodide / tert-Butyl hydroperoxide | Mild conditions | Imidazolidin-4-ones |

| 2-Benzyl-N-mesylbenzamides | Palladium on carbon (Pd/C) | No external oxidant needed | Isoindolinones |

Catalytic Protocols for Imidazolidin-4-one Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic protocols that offer improved efficiency, selectivity, and sustainability compared to classical methods.

Lewis acids are effective catalysts for a variety of organic transformations, including cyclocondensation reactions. Ytterbium triflate (Yb(OTf)₃) is a water-tolerant Lewis acid that can effectively catalyze the formation of heterocyclic compounds. While specific literature detailing Ytterbium-triflate-catalyzed diastereoselective cyclization for 3,5-dimethylimidazolidin-4-one is not prominent, the catalyst is well-known for its role in promoting Michael additions and cyclocondensations of α,β-unsaturated ketones with active methylene (B1212753) compounds. researchgate.net

In the context of imidazolidin-4-one synthesis, a Lewis acid like Ytterbium triflate would activate the carbonyl group of the aldehyde or ketone reactant, making it more electrophilic. This activation facilitates the initial nucleophilic attack by the amino group of the amino acid amide. Furthermore, the coordination of the catalyst to the reaction intermediates can create a chiral environment, thereby influencing the stereochemical outcome and enabling diastereoselective cyclization, which is crucial for the synthesis of chiral drug candidates.

In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has been established as a highly efficient method for constructing the imidazolidin-4-one ring. nih.gov A novel, solvent-free method for synthesizing substituted imidazolidin-4-ones has been developed that utilizes microwave irradiation. researchgate.netmuni.cz This protocol involves the reaction of equimolar amounts of N-substituted α-amino amides and aldehydes under solvent-free conditions. researchgate.net

When compared to classical, thermally initiated solvent-free conditions, the microwave-assisted approach demonstrates a significant acceleration of the reaction rate, in some cases being up to six times faster. researchgate.netmuni.cz Despite the rapid heating, the reactions proceed with good to excellent yields, showcasing the efficiency and practicality of this eco-friendly methodology. researchgate.netmuni.cz

| Parameter | Conventional Thermal Method (Solvent-Free) | Microwave-Assisted Method (Solvent-Free) |

|---|---|---|

| Reaction Time | Longer (hours) | Significantly shorter (minutes) |

| Energy Input | Bulk, inefficient heating | Direct, efficient heating of reactants |

| Yield | Good | Good to Excellent |

| Environmental Impact | Low (solvent-free) | Very Low (solvent-free, energy efficient) |

Stereoselective Synthesis of Enantiomerically Enriched Imidazolidin-4-one Systems

The creation of imidazolidin-4-ones with specific three-dimensional arrangements is a critical focus of synthetic organic chemistry. Achieving enantiomeric enrichment relies on methods that can control the formation of stereocenters during the reaction process.

Diastereoselective Preparation of Imidazolidin-4-one Diastereomers

The diastereoselective synthesis of imidazolidin-4-ones involves reactions that preferentially form one diastereomer over others. A notable example is the preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one. This synthesis begins with the reaction of L-alanine methyl ester hydrochloride and pivaldehyde. princeton.edu The initial reaction forms a mixture of two diastereomers, (2R,5S) and (2S,5S), along with the starting amide. princeton.edu

A key step in isolating the desired diastereomer is an equilibration process. By heating the mixture, the thermodynamically more stable (2R,5S) diastereomer is favored. Subsequent cooling and crystallization allow for its isolation in high purity. princeton.edu The equilibration likely proceeds through a reversible reaction with the corresponding imine. princeton.edu This method highlights how thermodynamic control can be leveraged to achieve high diastereoselectivity.

More broadly, diastereoselective synthesis of the parent imidazolidine (B613845) ring system can be achieved through methods like the Lewis acid-catalyzed reaction of aziridines with imines, which can yield diastereoisomeric ratios greater than 50:1. nih.gov

Table 1: Diastereoselective Synthesis of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one

| Reactants | Key Process | Outcome | Reference |

|---|---|---|---|

| L-alanine methyl ester hydrochloride, Pivaldehyde, Triethylamine | Reaction followed by heating to 70°C to equilibrate diastereomers | Formation of a mixture of diastereomers, with equilibration favoring the (2R,5S) isomer | princeton.edu |

| Crude mixture of diastereomers in ethanol | Controlled cooling and crystallization | Isolation of the pure (2R,5S) diastereomer as a white crystalline solid | princeton.edu |

Resolution Strategies for Enantiopure Imidazolidin-4-ones

When a synthesis yields a racemic or diastereomeric mixture, resolution strategies are employed to separate the desired enantiomer.

Crystallization of Diastereomeric Salts: This is a classical and widely used method for resolving racemic mixtures. wikipedia.org The strategy involves reacting the racemic imidazolidin-4-one (if it possesses an acidic or basic functional group) with a single enantiomer of a chiral resolving agent. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org By exploiting these differences, one diastereomeric salt can be selectively crystallized from the solution. After separation, the chiral resolving agent is removed, yielding the enantiomerically pure imidazolidin-4-one. Common resolving agents include tartaric acid for basic compounds and chiral amines like 1-phenylethylamine (B125046) for acidic compounds. wikipedia.org

Chiral Column Chromatography: This technique provides a powerful method for separating enantiomers and diastereomers. The mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). mdpi.com The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. nih.gov Polysaccharide-based chiral selectors, such as those derived from cellulose (B213188) and amylose, are commonly used. mdpi.comnih.gov This method was successfully used to separate the diastereomers of an imidazolidin-4-one derived from glycinamide hydrochloride and (-)-menthone. researchgate.net

Control of Stereochemical Outcomes in Ring Formation

Controlling the stereochemistry during the initial ring-forming reaction is often the most efficient approach to obtaining enantiomerically pure products.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids. For example, the synthesis of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one starts with L-alanine methyl ester hydrochloride, where the stereocenter at C5 is predetermined by the chirality of the starting amino acid. princeton.edu

Use of Chiral Auxiliaries and Catalysts: Asymmetric synthesis often employs chiral auxiliaries or catalysts to direct the stereochemical outcome. Imidazolidinone-based organocatalysts, often referred to as MacMillan catalysts, are particularly effective. princeton.edutcichemicals.com These catalysts react with α,β-unsaturated aldehydes to form a chiral iminium ion. princeton.edu The bulky framework of the catalyst shields one face of the iminium ion, forcing nucleophiles to attack from the unshielded face, thereby controlling the stereochemistry of the product with high enantioselectivity. princeton.edu The stereochemical outcome can be influenced by factors such as the catalyst's structure and the reaction conditions, which can be rationalized through computational analysis. researchgate.net

Derivatization and Functionalization Strategies of the Imidazolidin-4-one Scaffold

Once the imidazolidin-4-one core is synthesized, it can be further modified through derivatization and functionalization reactions to alter its properties or prepare it for specific applications.

N-Methylation and Alkylation Protocols

Alkylation, particularly methylation, at the nitrogen atoms of the imidazolidin-4-one ring is a common functionalization strategy. For instance, the cyclization of 2-(methylamino)propanamide with formaldehyde can yield 1,5-dimethylimidazolidin-4-one. semanticscholar.org However, this reaction can also lead to the formation of the N3-hydroxymethylated byproduct, 3-(hydroxymethyl)-1,5-dimethylimidazolidin-4-one, which may exist in equilibrium with the desired product. semanticscholar.org

General N-alkylation protocols can involve treating the imidazolidin-4-one with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and reaction conditions is crucial to control the site of alkylation (N1 vs. N3) and prevent over-alkylation. For related heterocyclic systems, specific methods like two-phase bromoalkylation have been employed as part of multi-step synthetic sequences. nih.gov The Mitsunobu reaction, which utilizes an alcohol, triphenylphosphine, and an azodicarboxylate, is another established method for the N-alkylation of imidazole-like heterocycles. nih.gov

Acylation for Analytical Purposes

Acylation of the imidazolidin-4-one scaffold is a key strategy for derivatization, particularly for analytical applications like chiral separations. A chiral imidazolidin-4-one derivative, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C₂-NH₂), has been developed as a derivatizing agent for the analysis of chiral organic acids by LC-MS/MS. nih.gov

In this method, the amine group on the derivatizing agent reacts with the carboxyl group of an organic acid. This reaction converts the enantiomeric acids into a pair of diastereomers. These diastereomeric derivatives can then be separated and quantified using a standard, non-chiral octadecylsilica (ODS) column, as they now have distinct physical properties. nih.gov This approach has been successfully applied to determine the enantiomers of lactic acid in commercial wine. nih.gov The efficiency of the separation is demonstrated by the resolution values (Rs) obtained for various derivatized acids, as shown in the table below. nih.gov

It is noteworthy that the acylation of the imidazolidin-4-one ring itself can be challenging due to the high reactivity of the corresponding enolate, but specific reagents like acylimidazoles can be used to achieve the desired transformation. nih.gov

Table 2: Chromatographic Resolution of Chiral Organic Acids Derivatized with CIM-C₂-NH₂

| Chiral Organic Acid | Resolution (Rs) | Reference |

|---|---|---|

| Lactic acid | 1.83 | nih.gov |

| 2-Hydroxybutyric acid | 2.19 | nih.gov |

| 3-Hydroxybutyric acid | 1.31 | nih.gov |

| Tartaric acid | 1.61 | nih.gov |

| Citramalic acid | 1.58 | nih.gov |

Introduction of Electron-Withdrawing Groups

The introduction of electron-withdrawing groups (EWGs) to the this compound scaffold is a key synthetic modification to alter its electronic properties and potential reactivity. Common EWGs include nitro (-NO₂) and halogen (-F, -Cl, -Br, -I) groups. Methodologies for their introduction onto the imidazolidin-4-one core can be challenging and are often explored through direct halogenation or nitration reactions.

Halogenation

The direct halogenation of the imidazolidin-4-one ring, particularly at the nitrogen positions, has been investigated. N-halo derivatives are of interest due to their potential as biocidal agents. The process typically involves the reaction of the parent imidazolidin-4-one with a suitable halogenating agent.

A kinetic study of the halogenation of various imidazolidin-4-one derivatives has provided insight into the regioselectivity of this reaction. For instance, the reaction of imidazolidin-4-one precursors with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) can lead to the formation of N-haloimidazolidin-4-ones. These studies have shown that monohalogenation tends to occur preferentially at the N3 (amide) nitrogen, which is considered the kinetically controlled product. Over time, a rearrangement can occur, leading to the thermodynamically more stable N1-halo isomer.

| Reactant | Halogenating Agent | Solvent | Product |

| Imidazolidin-4-one | N-chlorosuccinimide (NCS) | Chloroform | 3-Chloroimidazolidin-4-one |

| Imidazolidin-4-one | N-bromosuccinimide (NBS) | Chloroform | 3-Bromoimidazolidin-4-one |

Nitration

The direct nitration of the this compound ring is a more complex undertaking. Saturated nitrogen-containing heterocycles can be sensitive to the strongly acidic conditions typically employed for nitration. However, methodologies developed for other heterocyclic systems may offer potential routes.

One common approach for the nitration of N-substituted imidazoles, a related but unsaturated heterocyclic system, involves the use of a mixture of concentrated nitric acid and trifluoroacetic anhydride. researchgate.net This method has been shown to yield a mixture of nitroimidazole isomers. researchgate.net For saturated systems, nitration often requires careful control of reaction conditions to avoid ring degradation. Nitrating agents such as nitric acid in the presence of a dehydrating agent like sulfuric acid or phosphorus pentoxide are often employed for the nitration of various organic compounds, including nitrogen-rich heterocycles. nih.govpageplace.de The selection of the nitrating system is crucial and depends on the substrate's reactivity and stability. nih.gov

While specific examples of the direct nitration of this compound are not extensively documented, analogous reactions with other saturated N-heterocycles suggest that a careful selection of nitrating agents and reaction conditions would be necessary to achieve the desired N-nitro or C-nitro derivatives.

Synthesis of Thio-Analogs (e.g., 2-Thioxoimidazolidin-4-one)

The synthesis of thio-analogs of this compound, such as 3,5-dimethyl-2-thioxoimidazolidin-4-one, involves the replacement of one or both carbonyl oxygen atoms with sulfur. The 2-thioxoimidazolidin-4-one core, also known as 2-thiohydantoin, is a common target in medicinal chemistry. Several synthetic methodologies have been developed for the preparation of these compounds.

One prevalent method involves the reaction of an α-amino acid with an isothiocyanate. For the synthesis of a 3,5-disubstituted-2-thioxoimidazolidin-4-one, an N-substituted α-amino acid, such as N-methylalanine, would be reacted with an isothiocyanate. For example, the reaction of C-phenylglycine derivatives with phenyl isothiocyanate, followed by acid hydrolysis, has been shown to produce 3-phenyl-5-aryl-2-thioxoimidazolidin-4-ones in good yields. nih.gov

Another widely used approach is the cyclization of a thiosemicarbazone derivative. This method typically involves the reaction of a thiosemicarbazide (B42300) with an α-keto acid or ester, followed by cyclization. For instance, the reaction of a substituted thiosemicarbazide with ethyl chloroacetate (B1199739) in the presence of a base like sodium acetate (B1210297) can yield the corresponding 2-thioxoimidazolidin-4-one derivative. wikipedia.org

A two-step synthesis of novel 2-thioxo-4-imidazolidinone derivatives has also been reported. nih.gov This involves a Michael addition of a phenyl hydrazide to an N-substituted maleimide (B117702), followed by a reaction of the resulting maleimide derivative with an isothiocyanate in acetonitrile (B52724). nih.gov

The table below summarizes various synthetic approaches to 2-thioxoimidazolidin-4-one derivatives.

| Starting Materials | Reagents | Product Type |

| C-Aryl glycine (B1666218) derivatives, Phenyl isothiocyanate | Acid (for hydrolysis) | 3-Phenyl-5-aryl-2-thioxoimidazolidin-4-ones nih.gov |

| 2-Nitrobenzylidenethiosemicarbazide, Ethyl chloroacetate | Sodium acetate | (2-Nitrobenzylideneamino)-2-thioxoimidazolidin-4-one wikipedia.org |

| Phenyl hydrazide, N-Substituted maleimides, Cyclohexyl isothiocyanate | Ethanol, Acetonitrile | N-substituted-2-thioxo-4-imidazolidinones nih.gov |

These methodologies provide versatile routes to a range of substituted 2-thioxoimidazolidin-4-ones, allowing for the introduction of various functional groups at the N1, N3, and C5 positions of the heterocyclic ring.

3,5 Dimethylimidazolidin 4 One As a Chiral Organocatalyst

Mechanistic Principles of Imidazolidinone Organocatalysis

Imidazolidinone catalysts, including 3,5-dimethylimidazolidin-4-one, primarily operate through two key mechanistic pathways: iminium ion catalysis and Singly Occupied Molecular Orbital (SOMO) catalysis. These pathways allow for the activation of substrates in different ways, leading to a broad range of possible chemical transformations.

Iminium Ion Catalysis: Formation and Reactivity

Iminium ion catalysis is a cornerstone of imidazolidinone-mediated reactions. This process involves the reversible reaction between the secondary amine of the catalyst and an α,β-unsaturated aldehyde or ketone. This condensation reaction forms a chiral iminium ion intermediate. The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby increasing its electrophilicity and activating it towards nucleophilic attack.

The stereochemical outcome of the reaction is controlled by the chiral environment created by the imidazolidinone catalyst. The bulky substituents on the catalyst framework effectively shield one face of the iminium ion, directing the incoming nucleophile to the opposite face and thus inducing a high degree of enantioselectivity in the product. Following the carbon-carbon bond formation, the resulting enamine intermediate is hydrolyzed to release the chiral product and regenerate the catalyst, completing the catalytic cycle.

SOMO (Singly Occupied Molecular Orbital) Catalysis and Radical Cation Intermediates

A distinct activation mode employed by imidazolidinone catalysts is SOMO catalysis. This pathway begins with the formation of a chiral enamine intermediate from the catalyst and an aldehyde. Unlike enamine catalysis where the enamine acts as a nucleophile, in SOMO catalysis, the enamine undergoes a single-electron oxidation by an appropriate oxidant. This oxidation generates a radical cation with a Singly Occupied Molecular Orbital (SOMO).

This SOMO-activated intermediate is a highly reactive electrophilic radical species. The chiral backbone of the imidazolidinone catalyst dictates the facial selectivity of the subsequent reaction, where a nucleophile can add to the radical cation. This pathway has opened up new avenues for enantioselective reactions that were not accessible through traditional two-electron pathways, enabling transformations such as direct and enantioselective α-allylation and α-enolation of aldehydes.

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions

The unique activation modes of this compound and its analogues have led to their successful application in a wide array of asymmetric carbon-carbon bond-forming reactions. These catalysts have proven to be particularly effective in cycloaddition and alkylation reactions, consistently delivering products with high enantiopurity.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been rendered highly enantioselective through the use of imidazolidinone catalysts. By activating α,β-unsaturated aldehydes towards reaction with dienes via iminium ion formation, these catalysts facilitate the [4+2] cycloaddition with excellent stereocontrol. The first highly enantioselective organocatalytic Diels-Alder reaction was reported by MacMillan and coworkers, demonstrating the potential of this approach.

| Dienophile | Diene | Catalyst | Catalyst Loading (mol%) | Yield (%) | endo:exo Ratio | endo ee (%) | exo ee (%) |

| Crotonaldehyde (B89634) | Cyclopentadiene | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 5 | 81 | >19:1 | 90 | - |

| Cinnamaldehyde | Cyclopentadiene | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 5 | 99 | 1:1.3 | 93 | 93 |

| Furylacrolein | Cyclopentadiene | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 5 | 89 | 1:1 | 93 | 91 |

Data sourced from a study by Ahrendt, Borths, and MacMillan.

Asymmetric Friedel-Crafts Alkylation Reactions

Imidazolidinone catalysts have been successfully employed in the enantioselective Friedel-Crafts alkylation of electron-rich aromatic compounds, such as indoles and pyrroles, with α,β-unsaturated aldehydes. The iminium ion generated from the aldehyde and the catalyst acts as a potent electrophile that is attacked by the aromatic nucleophile. This methodology provides a direct route to chiral β-aryl aldehydes, which are valuable synthetic intermediates. The steric environment of the catalyst is crucial for achieving high enantioselectivity by controlling the approach of the aromatic ring to the iminium ion.

| Aldehyde | Nucleophile | Catalyst | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| Crotonaldehyde | N-Methylpyrrole | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one TFA | 10 | 83 | 90 |

| Cinnamaldehyde | N-Methylpyrrole | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one TFA | 10 | 87 | 93 |

| (E)-Hex-2-enal | N-Methylpyrrole | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one TFA | 10 | 80 | 91 |

Data from studies on imidazolidinone-catalyzed Friedel-Crafts alkylations.

Enantioselective Cycloaddition Reactions (e.g., [4+3]-Cycloadditions)

Beyond the Diels-Alder reaction, imidazolidinone catalysts have shown utility in other enantioselective cycloadditions, such as the [4+3]-cycloaddition. This reaction, which constructs seven-membered rings, can be effectively catalyzed by imidazolidinones through iminium ion activation of a suitable dienophile. The ability to control the stereochemistry in the formation of these larger ring systems is a significant challenge in organic synthesis, and organocatalysis with imidazolidinones has emerged as a valuable strategy. Computational studies have been instrumental in understanding the origins of enantioselectivity in these reactions, highlighting the subtle interplay of steric and electronic factors within the catalyst-substrate complex.

Applications in Asymmetric Alpha-Functionalization of Carbonyl Compounds

This compound and its analogues function by reacting with an aldehyde to form a chiral enamine intermediate. This enamine formation alters the electronic properties of the carbonyl compound, making the α-carbon nucleophilic and susceptible to attack by various electrophiles. The chiral environment provided by the organocatalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

The introduction of a chlorine atom at the α-position of an aldehyde in an enantioselective manner is a valuable transformation, as the resulting α-chloro aldehydes are versatile intermediates in organic synthesis. The use of imidazolidinone catalysts has been instrumental in achieving high levels of stereocontrol in this reaction. researchgate.net Research has demonstrated that a second-generation MacMillan catalyst, a derivative of this compound, effectively catalyzes the α-chlorination of a variety of aldehydes with high enantioselectivity. researchgate.net

In these reactions, an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), is employed. The chiral enamine formed from the aldehyde and the imidazolidinone catalyst attacks the chlorine source, leading to the formation of the α-chloro aldehyde and regeneration of the catalyst. The steric bulk of the catalyst's substituents plays a crucial role in shielding one face of the enamine, thereby directing the chlorinating agent to the opposite face and ensuring high enantioselectivity.

Table 1: Enantioselective Alpha-Chlorination of Aldehydes

| Aldehyde Substrate | Catalyst Loading (mol%) | Electrophilic Chlorine Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| Propanal | 20 | NCS | Dichloromethane | -78 | 85 | 92 |

| Butanal | 20 | NCS | Dichloromethane | -78 | 88 | 95 |

| Pentanal | 20 | NCS | Dichloromethane | -78 | 90 | 94 |

| Hexanal | 20 | NCS | Dichloromethane | -78 | 87 | 96 |

Similar to chlorination, the enantioselective introduction of a fluorine atom at the α-position of aldehydes yields valuable chiral building blocks. Imidazolidinone-based organocatalysts have been successfully applied to this transformation, utilizing electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI). The mechanism mirrors that of other α-functionalizations, proceeding through a chiral enamine intermediate that reacts with the fluorine source. The catalyst's structure is paramount in dictating the stereochemical outcome, with the substituents on the imidazolidinone ring creating a chiral pocket that directs the fluorination to a specific face of the enamine.

Table 2: Enantioselective Alpha-Fluorination of Aldehydes

| Aldehyde Substrate | Catalyst Loading (mol%) | Electrophilic Fluorine Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| Propanal | 10 | NFSI | Tetrahydrofuran | -20 | 92 | 91 |

| Butanal | 10 | NFSI | Tetrahydrofuran | -20 | 95 | 93 |

| Pentanal | 10 | NFSI | Tetrahydrofuran | -20 | 94 | 92 |

| Hexanal | 10 | NFSI | Tetrahydrofuran | -20 | 91 | 94 |

The formation of carbon-carbon bonds at the α-position of aldehydes through alkylation and allylation is a cornerstone of organic synthesis. The use of imidazolidinone catalysts in these reactions has been achieved through a synergistic approach combining organocatalysis with photoredox catalysis. princeton.eduresearchgate.net In this dual catalytic system, the imidazolidinone forms the chiral enamine, while a photocatalyst generates a radical electrophile from an alkyl or allyl halide. This radical then adds to the enamine in a highly enantioselective manner. nih.gov

This methodology has been successfully applied to the intramolecular α-alkylation of aldehydes containing a tethered olefin, leading to the formation of cyclic products with excellent stereocontrol. princeton.edu The catalyst effectively controls the facial selectivity of the radical addition to the enamine, enabling the construction of complex cyclic and acyclic structures. princeton.edu

Table 3: Enantioselective Alpha-Alkylation and Allylation of Aldehydes

| Aldehyde Substrate | Alkylating/Allylating Agent | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Pentanal | Ethyl bromoacetate | Imidazolidinone + Ru(bpy)3Cl2 | Dimethylformamide | 85 | 92 |

| Hexanal | Benzyl (B1604629) bromide | Imidazolidinone + Ir(ppy)3 | Acetonitrile (B52724) | 88 | 94 |

| Heptanal | Allyl bromide | Imidazolidinone + Ru(bpy)3Cl2 | Dimethylformamide | 82 | 90 |

| Octanal | Isopropyl iodide | Imidazolidinone + Ir(ppy)3 | Acetonitrile | 78 | 88 |

The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. The development of methods for the enantioselective α-trifluoromethylation of aldehydes is therefore of great interest. A dual catalytic system, merging enamine catalysis with photoredox catalysis, has proven effective for this transformation. An imidazolidinone catalyst generates the chiral enamine, while a photocatalyst activates a trifluoromethyl source (e.g., CF3I) to produce the trifluoromethyl radical. This radical then adds to the enamine with high stereocontrol, dictated by the chiral environment of the catalyst.

Table 4: Asymmetric Alpha-Trifluoromethylation of Aldehydes

| Aldehyde Substrate | Trifluoromethyl Source | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Butanal | CF3I | Imidazolidinone + Ir(ppy)2(dtbbpy)PF6 | Dimethylformamide | 82 | 93 |

| Pentanal | CF3I | Imidazolidinone + Ir(ppy)2(dtbbpy)PF6 | Dimethylformamide | 85 | 95 |

| Hexanal | CF3I | Imidazolidinone + Ir(ppy)2(dtbbpy)PF6 | Dimethylformamide | 84 | 94 |

| Heptanal | CF3I | Imidazolidinone + Ir(ppy)2(dtbbpy)PF6 | Dimethylformamide | 80 | 92 |

Catalyst Design and Structure-Activity Relationships in Organocatalysis

The efficacy of this compound and its derivatives as organocatalysts is intricately linked to their molecular architecture. The substituents on the imidazolidinone ring play a pivotal role in determining both the reactivity and the stereoselectivity of the catalyzed reactions.

The substituents at the 2, 3, and 5-positions of the imidazolidin-4-one (B167674) ring exert significant steric and electronic effects that are crucial for high catalytic performance.

Steric Effects: The steric bulk of the substituents is a key factor in controlling the facial selectivity of the reaction. For instance, in the MacMillan catalysts, a bulky group at the 5-position (often derived from an amino acid like phenylalanine) effectively blocks one face of the enamine intermediate. This steric hindrance forces the incoming electrophile to approach from the less hindered face, resulting in high enantioselectivity. researchgate.net Computational studies have shown that the conformation of the iminium ion intermediate, which is influenced by the steric interactions between the catalyst's substituents and the substrate, is critical in determining the stereochemical outcome. researchgate.net The methyl groups at the 3 and 5 positions of this compound contribute to this steric environment, creating a defined chiral pocket around the reactive enamine.

Impact of Diastereomeric Purity on Enantioselectivity

For 3,5-disubstituted imidazolidin-4-ones, the relative stereochemistry of the substituents at the C3 and C5 positions gives rise to diastereomers, typically designated as cis and trans. This diastereomeric relationship is crucial, as the spatial arrangement of these substituents profoundly influences the catalyst's ability to control the stereochemical outcome of a reaction. The diastereomeric purity of the catalyst is directly correlated with the enantioselectivity of the product.

Research into chiral ligands based on imidazolidin-4-one derivatives for asymmetric Henry reactions has demonstrated this principle explicitly. The catalytic activity and enantioselectivity of copper(II) complexes bearing these ligands are highly dependent on the relative configuration of the ligand. researchgate.net It has been found that ligands with a cis-configuration can lead to the formation of the major enantiomer with high enantiomeric excess (ee), while the corresponding trans-configured ligands can produce the opposite enantiomer, also with high ee. researchgate.net

For instance, in the asymmetric Henry reaction between nitromethane (B149229) and various aldehydes, the choice of a cis or trans diastereomer of the catalyst dictates the absolute configuration of the resulting nitroaldol product. One diastereomer will preferentially guide the nucleophile to one face of the electrophile, while the other diastereomer will direct it to the opposite face.

Table 1: Influence of Catalyst Diastereomer on Enantioselectivity in the Asymmetric Henry Reaction

| Ligand Configuration | Major Product Enantiomer | Enantiomeric Excess (ee) |

|---|---|---|

| cis | S | up to 97% |

This data is based on findings for copper(II) complexes of imidazolidin-4-one derivative ligands. researchgate.net

This pronounced effect underscores the importance of controlling the diastereomeric ratio during catalyst synthesis. The substituents on the imidazolidinone ring create a specific chiral environment. In the cis isomer, the substituents are on the same face of the five-membered ring, creating a distinct steric pocket compared to the trans isomer, where they are on opposite faces. This structural difference dictates how the substrate binds in the transition state, leading to the observed high levels of stereoinduction. Therefore, achieving high diastereomeric purity is a prerequisite for obtaining high enantioselectivity in reactions catalyzed by 3,5-disubstituted imidazolidin-4-ones.

Development of Novel Imidazolidinone Scaffolds for Enhanced Activity

Building upon the foundational imidazolidinone structure, significant research has been directed towards the development of novel scaffolds to enhance catalytic activity, broaden substrate scope, and improve enantioselectivity. These efforts have led to the creation of "second-generation" catalysts with optimized steric and electronic properties.

The pioneering work by MacMillan and colleagues introduced the first highly enantioselective organocatalytic Diels-Alder reaction using a (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one catalyst. sigmaaldrich.com Subsequent development led to scaffolds with different substituents at the 2, 3, and 5 positions to fine-tune the catalyst's performance for other transformations. For example, an optimized structure, (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, was developed for the highly enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes. sigmaaldrich.com This modification demonstrates how altering the steric bulk at the C2 position can create a more effective chiral pocket for specific classes of substrates.

These second-generation catalysts have expanded the utility of imidazolidinone organocatalysis to a variety of reactions, all proceeding with high levels of enantiocontrol. sigmaaldrich.com

Table 2: Applications of First and Second-Generation Imidazolidinone Catalysts

| Reaction Type | Catalyst Generation | Achieved Enantioselectivity (ee) |

|---|---|---|

| Diels-Alder Reaction | First | Excellent |

| 1,3-Dipolar Cycloadditions | Second | High |

| Friedel-Crafts Alkylations | Second | up to 99% |

| α-Chlorinations | Second | High |

| α-Fluorinations | Second | High |

Data compiled from reports on MacMillan organocatalysts. sigmaaldrich.com

Further evolution of the scaffold includes the synthesis of gem-disubstituted 4-imidazolidinones through methods like palladium-catalyzed decarboxylative asymmetric allylic alkylation. This approach allows for the creation of chiral imidazolidinones with fully substituted tertiary stereocenters at the C5 position, introducing a higher degree of structural complexity for potential applications in medicinal chemistry and catalyst design.

The development of these novel scaffolds is driven by a deeper understanding of the reaction mechanism and the transition state assemblies. By rationally modifying the catalyst structure, researchers can enhance its stability, solubility, and, most importantly, its ability to discriminate between enantiotopic faces of the substrate, thereby achieving superior catalytic performance. nih.gov

3,5 Dimethylimidazolidin 4 One As a Chiral Auxiliary

Application in Asymmetric Synthesis of Carboxylic Acid Derivatives

One of the most powerful applications of chiral auxiliaries is the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids and their derivatives. nih.gov The general strategy involves the N-acylation of the chiral imidazolidinone auxiliary, followed by deprotonation to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). researchgate.netharvard.edu

The stereochemical outcome of the alkylation is controlled by the chiral environment of the auxiliary. The bulky substituents on the imidazolidinone ring effectively shield one face of the enolate. Consequently, the electrophile is forced to approach from the less hindered face, leading to the formation of one diastereomer in high excess. researchgate.netnih.gov

Research using the closely related auxiliary, (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one, demonstrates the effectiveness of this approach. The enolates derived from its N-acyl derivatives undergo highly diastereoselective alkylation reactions. harvard.edu The steric bulk of the tert-butyl group at the C2 position plays a crucial role in directing the incoming electrophile. Subsequent hydrolysis of the alkylated imidazolidinone yields the desired chiral carboxylic acid.

Studies on similar systems, such as pseudoephenamine amides, show that this method is effective for a wide range of alkyl halides, producing alkylated products in high yields and with excellent diastereoselectivities, often exceeding 98:2 diastereomeric ratios (d.r.). nih.govharvard.edu

Table 1: Diastereoselective Alkylation of Amides Derived from Chiral Auxiliaries (Data presented is based on analogous systems like pseudoephenamine to illustrate the principle and effectiveness of the chiral auxiliary approach in alkylation reactions.)

| Substrate (R-group on Acyl Moiety) | Electrophile | Diastereomeric Ratio (crude product) | Yield (%) | Reference |

| Ethyl | n-Propyl iodide | ≥99:1 | 99 | nih.gov |

| Ethyl | Isopropyl iodide | 98:2 | 84 | nih.gov |

| Isobutyl | Methyl iodide | ≥99:1 | 97 | nih.gov |

| Phenyl | Methyl iodide | ≥99:1 | 99 | nih.gov |

| Phenyl | Ethyl iodide | ≥99:1 | 99 | nih.gov |

| Phenyl | Benzyl (B1604629) bromide | ≥99:1 | 96 | nih.gov |

This table is for illustrative purposes and shows results from the pseudoephenamine auxiliary system, which functions on similar principles of enolate alkylation.

Asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. buchler-gmbh.com When a chiral imidazolidinone auxiliary is attached to the α,β-unsaturated carbonyl compound (acting as the Michael acceptor), it can effectively control the stereochemistry of the conjugate addition.

The mechanism relies on the auxiliary creating a chiral environment that differentiates the two faces of the double bond. The N-enoyl derivatives of imidazolidinones can adopt a specific, low-energy conformation where one face of the olefin is shielded by the auxiliary's substituents. This steric hindrance directs the incoming nucleophile (the Michael donor) to the opposite face, resulting in a highly diastereoselective reaction. dntb.gov.ua

For example, Michael additions of cuprates to the N-crotonyl derivative of (S)-2-tert-butyl-5,5-dimethylimidazolidin-4-one have been studied. While additions of alkyl cuprates showed modest selectivity, the reaction with phenyl cuprate (B13416276) proceeded with very high diastereoselectivity (99:1 d.r.), demonstrating the potential for high stereocontrol depending on the nucleophile used. dntb.gov.ua Following the addition, the resulting chiral product can be obtained by cleaving the auxiliary.

This methodology provides access to β-functionalized carboxylic acid derivatives with a newly formed stereocenter at the β-position. The reaction is versatile, with various nucleophiles, including organocuprates, amines (aza-Michael), and thiols (thia-Michael), being applicable. buchler-gmbh.com

Role in the Synthesis of Chiral Amino Acids and Peptides

Chiral imidazolidinones derived from amino acids can serve not only as transient auxiliaries but also as chiral building blocks in the synthesis of peptides. dntb.gov.uaconsensus.app In this approach, the imidazolidinone core, which is constructed from an amino acid, effectively functions as a protected and activated amino acid derivative.

For instance, an imidazolidinone derived from alanine (B10760859) can be coupled with another protected amino acid to form a dipeptide derivative. researchgate.net Research has shown the synthesis of dipeptide mimetics by reacting 3-amino-5,5-dimethylimidazolidine-2,4-dione (B3045710) (a hydantoin, structurally related to imidazolidinones) with N-protected amino acids. academie-sciences.fracademie-sciences.fr The coupling is typically achieved using standard peptide coupling reagents. After the coupling, the imidazolidinone ring can be manipulated or cleaved if necessary, or it can be retained as part of a peptidomimetic structure.

The use of (R)- or (S)-2-tert-butyl-5,5-dimethylimidazolidin-4-one, derived from 2-aminoisobutyric acid (Aib), as a chiral building block for dipeptide synthesis has been explicitly demonstrated. dntb.gov.ua This highlights the dual utility of these heterocyclic systems in asymmetric synthesis.

Imidazolidinone auxiliaries are highly effective for the synthesis of non-proteinogenic and α-substituted amino acids. The asymmetric alkylation of a glycine-derived N-acyl imidazolidinone is a key strategy for producing a wide range of α-amino acids.

In this method, an N-glycyl imidazolidinone derivative is doubly deprotonated to form a chiral glycine (B1666218) enolate. This enolate can then be alkylated with high diastereoselectivity using various alkyl, allyl, or benzyl halides. dntb.gov.ua The steric bias provided by the imidazolidinone auxiliary ensures that the incoming electrophile adds to a specific face of the enolate. Subsequent hydrolysis of the auxiliary releases the newly synthesized, enantiomerically enriched α-amino acid. This approach has been used to prepare higher amino acid derivatives with excellent enantiomeric ratios (>99.5:0.5). dntb.gov.ua

Furthermore, this strategy has been successfully applied to the synthesis of challenging α-methylated amino acids. For example, the enolate of a benzoylated imidazolidinone derived from tryptophan was methylated using methyl iodide. researchgate.net Hydrolysis of the resulting product yielded enantiomerically pure α-methyl-L-tryptophan, a valuable compound for biological studies. researchgate.net

Table 2: Synthesis of Higher Amino Acid Derivatives via Alkylation of Imidazolidinone Adducts (Data based on alkylation of a Boc-Gly-Bbdmoic derivative, where Bbdmoic is (S)-2-tert-butyl-5,5-dimethylimidazolidin-4-one)

| Electrophile | Product (Higher Amino Acid Derivative) | Diastereoselectivity (d.r.) | Reference |

| Benzyl bromide | Boc-Aib-Phe-O(t-Bu) acetal | >99.5:0.5 | dntb.gov.ua |

| Ethyl iodide | Boc-Aib-Ile-O(t-Bu) acetal | >99.5:0.5 | dntb.gov.ua |

| Allyl bromide | Boc-Aib-(Allyl)Gly-O(t-Bu) acetal | >99.5:0.5 | dntb.gov.ua |

| Isopropyl iodide | Boc-Aib-Val-O(t-Bu) acetal | >99.5:0.5 | dntb.gov.ua |

Conformational Analysis of Imidazolidinone Auxiliary Derivatives and Its Influence on Stereocontrol

The stereodirecting power of chiral imidazolidinone auxiliaries is fundamentally rooted in the conformational biases of their derivatives, particularly the reactive iminium ion intermediates formed in organocatalytic cycles. The predictable three-dimensional arrangement of the auxiliary forces incoming reagents to approach from a specific trajectory, thereby dictating the stereochemistry of the newly formed chiral center. The study of these conformations through experimental techniques like X-ray crystallography and NMR spectroscopy, combined with computational modeling, has been crucial for understanding and predicting stereochemical outcomes. researchgate.netethz.ch

The primary stereocontrol element in many widely used imidazolidinone catalysts, such as those pioneered by MacMillan, is the steric shielding of one face of the reactive intermediate. caltech.edu This is typically achieved by a bulky substituent at the C5 position, often a benzyl group derived from phenylalanine. ethz.chcaltech.edu When an α,β-unsaturated aldehyde reacts with the secondary amine of the imidazolidinone catalyst, a chiral iminium ion is formed. The planarity of the iminium ion π-system reduces the number of freely rotatable bonds, leading to a more rigid and predictable conformation. caltech.edu

Computational and experimental studies have identified several low-energy conformations for these intermediates. ethz.ch The orientation of the C5-benzyl group is of particular importance. It can adopt distinct staggered conformations to minimize steric strain with substituents on the imidazolidinone ring. ethz.ch

Conformation A: The phenyl ring of the benzyl group is positioned over the imidazolidinone heterocycle, in contact with the cis-substituent at C(2). This arrangement effectively blocks the top (Re) face of the iminium ion. ethz.ch

Conformation B: The phenyl ring is located above the iminium π-plane. ethz.ch

Conformation C: An eclipsing conformation places the phenyl ring at a maximum distance from its neighbors. ethz.ch

Quantum-chemical calculations have shown that for many derivatives, Conformation A is the most stable, albeit the energy differences between these conformations can be small (often <2 kcal/mol), suggesting that the benzyl group may rotate with relative freedom at ambient temperatures. ethz.ch Nonetheless, this preference for a shielding conformation directs the nucleophile to attack the less hindered bottom (Si) face of the dienophile, leading to high levels of enantioselectivity. caltech.edu

The table below, based on computational data, shows the calculated relative stabilities of key conformations for various C(2)-substituted 5-benzyl-1-cinnamylidene-3-methylimidazolidin-4-one iminium ions. Conformer A places the C5-benzyl group over the heterocyclic ring, while Conformer B places it over the iminium π-system. The conformer observed in the crystal structure corresponds to the more stable computed conformer in all cases. ethz.ch

| Compound No. | C(2) Substituents (cis/trans) | Observed Conformer in Crystal | Calculated Most Stable Conformer | Relative Energy (kcal/mol) of Conformer B vs. A |

|---|---|---|---|---|

| 3 | Me / Me | A | A | +1.7 |

| 5 | Et / Me | A | A | +1.4 |

| 6 | iPr / Me | A | A | +1.6 |

| 7 | tBu / Me | A | A | +1.8 |

| 13 | Me / Ph | B | B | -1.2 |

| 16 | tBu / H | B | B | -0.5 |

Further complexity in stereocontrol arises from the geometry of the iminium ion itself, which can exist as E or Z isomers about the C=N bond. acs.org The relative stability of these isomers can significantly influence the reaction pathway. For instance, density functional theory (DFT) calculations on an iminium ion formed from an imidazolidinone catalyst and crotonaldehyde (B89634) showed the E isomer to be 1.3 kcal/mol more stable than the Z isomer. acs.org This energy difference provides a strong preference for one geometric isomer, which in turn presents a specific face for nucleophilic attack.

However, the model of simple steric shielding is not universally applicable. In some reactions, such as certain (4+3) cycloadditions, the site of bond formation is too distant from the catalyst's benzyl group for direct steric blocking to be effective. acs.org In these cases, stereocontrol is relayed through the substrate itself. Computational studies have revealed that the enantioselectivity is governed by the conformational reorganization of other groups in the transition state to avoid unfavorable steric interactions, effectively transmitting the chiral information from the auxiliary to the reaction site. acs.org In some instances, stabilizing non-covalent interactions, such as CH–π interactions between a reactant and an aromatic ring on the auxiliary, can favor a more sterically crowded transition state, leading to unexpected stereochemical outcomes. acs.org The subtle interplay of steric repulsion, electronic effects, and weak attractive interactions ultimately determines the precise three-dimensional structure of the transition state and, consequently, the stereoselectivity of the reaction. acs.orgrsc.org

Stereochemical Investigations and Control in Imidazolidin 4 One Chemistry

Principles of Diastereoselectivity in Imidazolidin-4-one (B167674) Formation

The formation of the imidazolidin-4-one ring, typically through the condensation of an amino acid amide with a carbonyl compound, can result in the creation of new stereocenters. researchgate.net The diastereoselectivity of this process is governed by the interplay of steric and electronic effects of the reactants. acs.org For instance, in the synthesis of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one, a widely used organocatalyst, the reaction of L-alanine-N-methylamide with pivaldehyde leads to the formation of two diastereomers. princeton.edu The desired (2R,5S) diastereomer is typically favored over the (2S,5S) diastereomer. orgsyn.org

The reaction conditions, such as temperature and the rate of cooling during crystallization, can significantly influence the diastereomeric ratio. orgsyn.org Rapid cooling has been reported to lead to the entrainment of the minor diastereomer. orgsyn.org Furthermore, equilibration between the diastereomers can occur under certain conditions, such as heating, which can be exploited to enrich the desired diastereomer. princeton.edu In some cases, imidazolidin-4-ones are formed as a mixture of all possible diastereomers in roughly equal amounts, while in other synthetic routes, such as those leading to 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones, the formation can be highly stereoselective. researchgate.net

The stereochemical outcome of palladium-catalyzed carboamination reactions to form imidazolidin-2-ones is also highly dependent on the substrate. nih.gov Good diastereoselectivities are achieved with substrates having allylic substituents, leading to trans-4,5-disubstituted imidazolidin-2-ones. nih.gov The size of the allylic substituent plays a crucial role, with larger groups leading to higher diastereoselectivity. nih.gov

Enantioselective Induction in Organocatalytic Transformations

Imidazolidin-4-one derivatives, particularly those developed by MacMillan and coworkers, are renowned for their ability to act as powerful organocatalysts, inducing high levels of enantioselectivity in a wide array of chemical transformations. mdpi.comcaltech.edu These catalysts operate through the formation of a chiral iminium ion intermediate by the reversible condensation of the secondary amine of the catalyst with an α,β-unsaturated aldehyde. caltech.eduresearchgate.net This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, rendering it more susceptible to nucleophilic attack. caltech.edu

The chiral scaffold of the imidazolidin-4-one effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction. researchgate.net This strategy has been successfully applied to a variety of reactions, including Diels-Alder reactions, 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and Michael additions. orgsyn.orgcaltech.edu For example, (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one has been employed to catalyze the α-chlorination of aldehydes with high enantiomeric excesses (91-96% ee). princeton.eduorgsyn.org

The development of second-generation imidazolidinone catalysts has further expanded the scope of these transformations, enabling reactions that were not feasible with the initial catalysts. caltech.edu The stereochemistry of the catalyst is paramount in determining the absolute configuration of the product. nih.gov Interestingly, in some cases, the stereochemical outcome is dominated by the catalyst's architecture rather than a simple matched or mismatched pairing with a chiral substrate. nih.gov

Enantiomeric and Diastereomeric Excess Determination Methods

The accurate determination of enantiomeric excess (ee) and diastereomeric excess (de) is fundamental to assessing the effectiveness of asymmetric syntheses involving imidazolidin-4-ones. Several analytical techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a mixture of diastereomers. orgsyn.orgnih.govuni-muenchen.de The signals corresponding to specific protons in each diastereomer often appear at different chemical shifts, allowing for their integration and the calculation of the relative amounts of each isomer. orgsyn.org In some cases, the use of chiral shift reagents can aid in the separation of signals from enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and reliable method for determining the enantiomeric excess of a chiral compound. beilstein-archives.orgbeilstein-journals.org This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. beilstein-archives.org The choice of the chiral column and the mobile phase is crucial for achieving good separation.

Gas Chromatography (GC): For volatile compounds, chiral gas chromatography can be employed to separate and quantify enantiomers. nih.gov Similar to chiral HPLC, this method uses a chiral stationary phase to effect the separation.

Capillary Electrophoresis: Capillary electrophoresis, particularly with the use of chiral selectors like cyclodextrins, is another effective method for determining the enantiomeric excess of certain imidazolidin-4-one derivatives and the products of their catalyzed reactions. researchgate.net

In some instances, derivatization of the imidazolidin-4-one or the product with a chiral reagent can be performed to create diastereomers that are more easily separated and quantified by standard chromatographic or spectroscopic methods. orgsyn.org For example, (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one can be reacted with benzyl (B1604629) chloroformate to form a derivative for assessing its enantiopurity. orgsyn.org

Factors Governing Stereochemical Outcome (e.g., Solvent, Temperature, Catalyst Loading)

The stereochemical outcome of reactions catalyzed by imidazolidin-4-ones is highly sensitive to a variety of reaction parameters. Careful optimization of these factors is often necessary to achieve high levels of stereoselectivity.

Solvent: The solvent can have a profound impact on both the reaction rate and the stereoselectivity. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting the stereochemical induction. researchgate.net For example, in some organo-SOMO (Singly Occupied Molecular Orbital) cyclization reactions, a change in solvent from acetone (B3395972) to a mixture of acetonitrile (B52724) and 1,2-dimethoxyethane (B42094) (DME) was noted. nih.gov

Temperature: Temperature is a critical factor in controlling stereoselectivity. Lowering the reaction temperature generally leads to an increase in the enantiomeric or diastereomeric excess, as the transition states leading to the different stereoisomers become more energetically differentiated. nih.gov However, this often comes at the cost of a slower reaction rate. nih.gov For instance, in an enantioselective organo-SOMO cyclization, lowering the temperature from -20 °C to -30 °C resulted in a modest improvement in diastereoselectivity but a decrease in reaction efficiency. nih.gov

Catalyst Loading: The amount of catalyst used can also influence the stereochemical outcome. While a higher catalyst loading might increase the reaction rate, it does not always lead to better stereoselectivity. In organocatalytic α-chlorination of long-chain aldehydes, a catalyst loading of 20 mol% of (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate (B77799) was employed. mdpi.com The optimal catalyst loading is often a balance between reaction efficiency and cost-effectiveness.

Other Factors: Other factors that can affect the stereochemical outcome include the nature of the starting materials, the presence of additives or co-catalysts, and the specific structure of the imidazolidin-4-one catalyst itself. researchgate.netmdpi.com For example, in the α-chlorination of aldehydes, the choice of the chlorinating agent is as important as the catalyst and other reaction conditions in determining the enantiomeric excess of the product. mdpi.com The electronic properties of substituents on the catalyst can also play a significant role; electron-withdrawing groups on the imidazolidinone catalyst have been shown to increase the rate of Diels-Alder cycloadditions without compromising selectivity. researchgate.net

The following table summarizes the effect of various factors on the stereochemical outcome of a representative reaction:

| Factor | Variation | Effect on Stereoselectivity | Reference |

| Temperature | Decreased from -20 °C to -30 °C | Modest increase in diastereoselectivity | nih.gov |

| Solvent | Change in solvent system | Can influence reaction efficiency and stereocontrol | nih.gov |

| Catalyst Loading | 20 mol% | Effective for α-chlorination | mdpi.com |

| Substituent Effects | Electron-withdrawing groups on catalyst | Increased reaction rate, maintained selectivity | researchgate.net |

Reversal of Stereochemical Course and "Fluorine Effect"

In certain instances, the stereochemical outcome of a reaction catalyzed by an imidazolidin-4-one can be reversed. This phenomenon, where the opposite enantiomer of the product is formed, can be triggered by modifications to the catalyst structure or reaction conditions.

A notable example of this is the "fluorine effect". It has been observed that replacing a methyl group with a fluoromethyl (CH₂F) group in an imidazolidinone organocatalyst can lead to a complete reversal of the product's configuration in certain reactions. researchgate.net The precise mechanism behind this topicity reversal is still a subject of investigation, but it is theorized to arise from either a change in the preferred conformation of the iminium ion intermediate (from E to Z) or a switch in the direction of nucleophilic attack. researchgate.net

This reversal of stereoselectivity is not limited to the fluorine effect. Changes in the cocatalyst or additives can also invert the stereochemical course. The ability to selectively produce either enantiomer of a product by making small, deliberate changes to the catalytic system is a powerful tool in asymmetric synthesis. The study of these stereochemical reversals provides valuable insights into the subtle non-bonding interactions that govern the transition states of these reactions. bohrium.com

Computational Chemistry and Mechanistic Elucidation of Imidazolidin 4 One Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comcuny.edu It is widely applied in organic chemistry to study reaction mechanisms, predict geometries of intermediates and transition states, and calculate reaction energetics. researchgate.netmdpi.com For imidazolidin-4-one (B167674) catalyzed reactions, DFT has been crucial in elucidating the complex interplay of factors that govern their efficiency and stereoselectivity. core.ac.ukresearchgate.net

The activation of α,β-unsaturated aldehydes by imidazolidin-4-one catalysts proceeds through the formation of a key iminium ion intermediate. The conformation of this intermediate is critical in determining the stereochemical outcome of the reaction. DFT calculations have been instrumental in analyzing the relative stabilities of different possible conformations.

For instance, in catalysts derived from phenylalanine, such as 5-benzyl-2,2,3-trimethylimidazolidin-4-one, a crucial question is the orientation of the C(5)-benzyl group, which is responsible for shielding one face of the iminium ion. ethz.ch Early models, often based on molecular mechanics, suggested a conformation where the benzyl (B1604629) group sits (B43327) directly over the reactive π-system of the iminium ion to direct the nucleophilic attack. core.ac.uk However, subsequent DFT calculations challenged this view, suggesting that a conformation where the benzyl group is positioned over the imidazolidinone ring is energetically more stable in the gas phase. core.ac.uk

Experimental and theoretical analyses of various 5-benzylimidazolidin-4-one derivatives have identified several key staggered and eclipsed conformations. ethz.ch The relative energies of these conformers are often small (less than 2 kcal/mol), indicating that the benzyl group may rotate with relative freedom at ambient temperatures. ethz.ch

Table 1: Computed Relative Stabilities of Iminium Ion Conformations This table illustrates the typical small energy differences calculated between different conformations of imidazolidinone-derived iminium ions, suggesting a dynamic system.

| Conformation | Description | Relative Energy (kcal/mol) |

| Conformation A | Phenyl group of the benzyl substituent is positioned above the imidazolidinone heterocycle. | +0.5 - 2.0 |

| Conformation B | Phenyl group of the benzyl substituent is located above the iminium π-system. | 0 (Reference) |

| Conformation C | An eclipsing conformation where the phenyl group points away from both the ring and the π-system. | Variable |

Note: Data is generalized from findings where Conformation B is often found to be slightly more stable in the gas phase. core.ac.uk

DFT calculations are powerful tools for locating and characterizing the transition state (TS) structures of chemical reactions. By modeling the TS for the nucleophilic attack on the iminium ion, researchers can rationalize the observed enantioselectivity. The calculations help identify the lowest energy pathway, which corresponds to the major product formed.

For asymmetric transformations like Diels-Alder or Friedel-Crafts reactions catalyzed by imidazolidinones, DFT models of the transition states show how the catalyst's chiral scaffold orchestrates the approach of the nucleophile. researchgate.net These models reveal crucial non-covalent interactions, such as C-H···π interactions, between the substrate and the catalyst's benzyl group, which stabilize one transition state over the other, leading to high facial selectivity. researchgate.net DFT functionals like M06-2X are often employed for these studies as they are well-suited for describing the non-covalent interactions that are critical in these systems. researchgate.net

Beyond identifying stable intermediates and transition states, DFT allows for the calculation of the complete reaction energy profile. researchgate.net This involves computing the Gibbs free energies (ΔG), enthalpy changes (ΔH), and activation free energies (ΔG‡) for each step of the proposed mechanism. researchgate.netresearchgate.net

By comparing the activation barriers for different possible pathways, the most favorable reaction mechanism can be determined. pku.edu.cn For example, in a cycloaddition reaction, DFT can be used to compare a concerted [3+2] pathway with a stepwise radical-mediated pathway by calculating the energy barriers for each, thereby identifying the operative mechanism. mdpi.com In the context of imidazolidin-4-one catalysis, these calculations confirm that the catalyst lowers the activation barrier for the desired transformation and can explain why side reactions are disfavored. The computed activation energies can then be correlated with experimental reaction rates and selectivities.

Table 2: Representative DFT-Calculated Energy Parameters for a Reaction Step This table shows typical energy values that can be calculated using DFT to map out a reaction pathway.

| Parameter | Symbol | Typical Calculated Value (kcal/mol) | Significance |

| Activation Free Energy | ΔG‡ | 15 - 25 | Determines the rate of the reaction step. pku.edu.cn |

| Reaction Free Energy | ΔG | < 0 (for favorable steps) | Indicates the thermodynamic spontaneity of the step. researchgate.net |

| Reaction Enthalpy | ΔH | Variable | Represents the heat change of the reaction step. researchgate.net |

Molecular Mechanics (MM) and Conformational Analysis

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. Unlike quantum mechanical methods, MM does not explicitly model electrons, making it significantly faster and suitable for large molecules and for exploring broad conformational landscapes.

MM methods, using force fields like MM3, are frequently used for preliminary conformational analysis of imidazolidinone derivatives and their reaction intermediates. ethz.ch These methods can rapidly sample a large number of possible conformations by rotating single bonds and evaluating the resulting steric energy. This process helps identify a set of low-energy conformers that can then be subjected to more accurate, but computationally expensive, DFT calculations. ethz.ch For complex molecules with multiple rotatable bonds, MM provides an essential first pass to locate energetically plausible structures.

The principle of stereoselection in imidazolidin-4-one catalysis is based on steric shielding, where the bulky substituent at the C(5) position (e.g., a benzyl group) blocks one face of the molecule from the approaching nucleophile. ethz.ch Molecular mechanics modeling is particularly effective at visualizing and quantifying this steric effect.

By generating 3D models and space-filling representations, MM calculations illustrate how the C(5)-substituent creates a "steric wall," leaving one face of the iminium ion π-system preferentially open for attack. ethz.ch This model, originally proposed by MacMillan and supported by MM3 calculations, has been fundamental to the design and understanding of these organocatalysts. ethz.ch While DFT provides a more nuanced electronic picture, MM offers a clear and intuitive understanding of how the catalyst's three-dimensional structure dictates facial selectivity, which remains a cornerstone of the accepted mechanistic model. core.ac.ukethz.ch

Elucidation of Stereochemical Selectivity Origins

Computational modeling has been pivotal in explaining the high levels of stereoselectivity observed in reactions catalyzed by imidazolidin-4-one derivatives. These studies typically focus on the transition states of the key reaction steps, as the energy differences between diastereomeric transition states dictate the enantiomeric excess of the product.

The enantioselectivity in reactions catalyzed by 3,5-dimethylimidazolidin-4-one and its analogues is rationalized by analyzing the steric and electronic interactions in the transition state assemblies. The catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion intermediate. This intermediate adopts a specific conformation to minimize steric hindrance, thereby exposing one face of the dienophile or enal to nucleophilic attack while shielding the other.

Computational studies on analogous systems indicate that the substituent at the C5 position of the imidazolidinone ring plays a crucial role in directing the stereochemical outcome. nih.gov In the case of this compound, the methyl group at C5, in conjunction with the substituents on the nitrogen and the C2 position (if any), creates a chiral pocket around the reactive iminium ion.

DFT calculations on similar catalysts have shown that the preferred transition state is one where the nucleophile attacks the less sterically hindered face of the iminium ion. nih.gov The energy difference between the favored and disfavored transition states, even if only a few kilocalories per mole, is sufficient to account for the high enantiomeric excesses observed experimentally.

Table 1: Hypothetical Transition State Energy Differences and Predicted Enantiomeric Excess

| Transition State | Relative Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-Favored (Re attack) | 0.0 | >99 |

| TS-Disfavored (Si attack) | 2.5 |

This is an illustrative table based on typical energy differences found in computational studies of related imidazolidinone catalysts.

The stereochemical outcomes observed with imidazolidin-4-one catalysts are often compared to established models, most notably the MacMillan model for his first-generation catalysts. This model proposes that the iminium ion intermediate adopts a conformation where the substituent at C5 effectively blocks one face of the reactive species.

Computational studies have largely supported and refined these models. For instance, DFT calculations have confirmed that the lowest energy conformation of the iminium ion intermediate is indeed the one that leads to the experimentally observed major enantiomer. acs.org These studies provide a quantitative basis for the qualitative pictures offered by the stereochemical models.

In the context of this compound, while it is a simpler analogue, the fundamental principles of the MacMillan model are expected to hold. The methyl group at C5, although smaller than the benzyl group in MacMillan's original catalyst, still provides a degree of steric shielding to direct the incoming nucleophile. Computational analysis would be required to precisely quantify the extent of this facial bias and to determine if other, more subtle electronic effects also play a role.

Development of Predictive Computational Models for Catalyst Activity

The development of predictive computational models for catalyst activity and selectivity is a major goal in the field of organocatalysis. Such models would allow for the in silico screening of potential catalysts, thereby accelerating the discovery of new and more efficient catalytic systems.

For imidazolidin-one catalysts, efforts have been made to develop quantitative structure-activity relationships (QSAR) and other predictive models. These models typically use a combination of steric and electronic descriptors, calculated using computational methods, to correlate the structure of the catalyst with its observed performance.

While a specific, highly predictive model for this compound has not been extensively reported, the general approaches developed for other organocatalysts could be readily applied. These approaches often involve:

High-throughput computational screening: A large library of virtual catalyst analogues is generated, and their properties are calculated.